molecular formula C11H7ClF3NO2 B2569866 2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole CAS No. 2248301-08-6

2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole

Cat. No.: B2569866
CAS No.: 2248301-08-6
M. Wt: 277.63
InChI Key: XBYKNAIHNDRGNO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole is a functionalized oxazole building block designed for medicinal chemistry and drug discovery research. The oxazole core is a privileged structure in heterocyclic chemistry, known for its presence in biologically active molecules. The reactive chloromethyl group at the 2-position provides a versatile handle for further synthetic elaboration, allowing researchers to form covalent bonds or create more complex molecular architectures through nucleophilic substitution reactions. The 3-(trifluoromethoxy)phenyl substituent at the 5-position is a common pharmacophore that can enhance a compound's metabolic stability and influence its binding affinity to biological targets. Oxazole and the closely related oxadiazole derivatives are frequently explored in pharmaceutical research for their diverse biological activities. These scaffolds are investigated as potential agonists for receptors like ALX, which is a target for inflammatory diseases . Furthermore, such heterocyclic compounds are significant in developing treatments for metabolic conditions, with some acting as dual agonists for peroxisome Proliferator-Activated Receptors (PPAR) α/γ, a target for managing type 2 diabetes and dyslipidemia . The structural motif is also extensively studied in oncology research for its cytotoxic properties against various cancer cell lines . This combination of features makes this compound a valuable intermediate for synthesizing novel molecules for screening against a range of therapeutic targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: Based on similar chloromethyl-substituted heterocycles, this compound is expected to be harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE), including gloves and eye/face protection, and use only in a well-ventilated area .

Properties

IUPAC Name

2-(chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NO2/c12-5-10-16-6-9(17-10)7-2-1-3-8(4-7)18-11(13,14)15/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYKNAIHNDRGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole typically involves the formation of the oxazole ring followed by the introduction of the chloromethyl and trifluoromethoxyphenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The trifluoromethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the chloromethyl group can be added using chloromethylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

Major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted 1,3-Oxazoles

2-(Chloromethyl)-5-(3-chlorophenyl)-1,3-oxazole
  • Molecular Formula: C${10}$H$7$Cl$_2$NO
  • Molecular Weight : 228.08 g/mol
  • Key Differences: Replaces the trifluoromethoxy group with a 3-chlorophenyl substituent.
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole
  • CAS : 64640-12-6
  • Molecular Formula: C${10}$H$7$Cl$_2$NO
  • Key Differences : The 4-chlorophenyl substituent introduces steric and electronic variations compared to the 3-substituted analog.
  • Availability : 95% purity (Combi-Blocks, ST-9554) .
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole
  • CAS : 521266-92-2
  • Molecular Formula: C${12}$H${12}$ClNO
  • Key Differences: Features a methyl group at position 4 of the oxazole and a 3-methylphenyl group at position 2.

Heterocyclic Analogs with Trifluoromethyl/Trifluoromethoxy Groups

3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
  • Molecular Formula : C${10}$H$6$ClF$3$N$2$O
  • Key Differences : Replaces the 1,3-oxazole core with a 1,2,4-oxadiazole ring. Oxadiazoles exhibit distinct electronic properties due to nitrogen positioning, influencing binding affinity in drug targets .
5-(4-(Trifluoromethoxy)phenyl)oxazole
  • CAS: Not listed
  • Key Differences : Positional isomer of the target compound, with the trifluoromethoxy group at the para position. Para-substitution often enhances symmetry and crystallinity, affecting solubility .

Non-Oxazole Heterocycles

5-(Chloromethyl)-3-phenylisoxazole
  • CAS : 57238-75-2
  • Molecular Formula: C${10}$H$8$ClNO
  • Key Differences : Isoxazole core (1,2-oxazole) instead of 1,3-oxazole. The altered ring structure modifies dipole moments and hydrogen-bonding capacity .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents Melting Point (°C) Purity/Availability
2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole C${11}$H$8$ClF$3$NO$2$ 287.64 1,3-Oxazole 2-ClCH$2$, 5-3-OCF$3$-Ph N/A Discontinued
2-(Chloromethyl)-5-(3-chlorophenyl)-1,3-oxazole C${10}$H$7$Cl$_2$NO 228.08 1,3-Oxazole 2-ClCH$_2$, 5-3-Cl-Ph N/A 95% (Combi-Blocks)
3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole C${10}$H$6$ClF$3$N$2$O 274.62 1,2,4-Oxadiazole 3-ClCH$2$, 5-3-CF$3$-Ph N/A ≥95% (Thermo Scientific)
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole C${12}$H${12}$ClNO 221.68 1,3-Oxazole 4-ClCH$2$, 5-CH$3$, 2-3-CH$_3$-Ph N/A 97% (AldrichCPR)

Biological Activity

2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H8_{8}ClF3_{3}O, with a molecular weight of approximately 270.63 g/mol. The presence of the trifluoromethoxy group is significant as it often enhances the biological activity of compounds due to its influence on lipophilicity and electronic properties.

Antimicrobial Activity

Research has indicated that oxazole derivatives exhibit notable antimicrobial properties. A study focusing on various oxazole compounds demonstrated that derivatives similar to this compound showed significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundMIC (µg/ml)Target Organism
This compoundTBDTBD
Compound A1.6S. aureus
Compound B0.8E. coli
Reference Drug (Ampicillin)10Various

The Minimum Inhibitory Concentration (MIC) values indicate that certain oxazole derivatives can inhibit bacterial growth effectively at low concentrations .

Anti-Cancer Activity

The trifluoromethoxy group in the structure of this compound may enhance its anticancer properties. A review on trifluoromethyl-containing drugs highlighted compounds with similar structures showing promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Case Study:
In preclinical trials, a derivative of the oxazole scaffold was shown to exhibit synergistic effects when combined with established chemotherapeutic agents, enhancing overall efficacy against resistant cancer types . This suggests that modifications to the oxazole structure can lead to improved therapeutic outcomes.

The mechanisms underlying the biological activities of this compound are still under investigation. However, studies suggest that the compound may exert its effects through:

  • Inhibition of key enzymes involved in microbial metabolism.
  • Interference with DNA replication in cancer cells.
  • Modulation of cell signaling pathways , particularly those involved in apoptosis.

Q & A

Q. What are the recommended synthetic strategies for preparing 2-(Chloromethyl)-5-[3-(trifluoromethoxy)phenyl]-1,3-oxazole?

The synthesis typically involves:

  • Cyclization reactions : Using precursors like aldehydes and amines under acidic or catalytic conditions. For example, cyclization of 3-(trifluoromethoxy)benzaldehyde derivatives with chloromethyl-substituted intermediates in PEG-400 media with Bleaching Earth Clay (pH 12.5) as a catalyst .
  • Halogenation : Introducing the chloromethyl group via nucleophilic substitution (e.g., using chloroacetic acid derivatives) .
  • Purification : Recrystallization in polar solvents (e.g., aqueous acetic acid) to isolate the product .

Q. How is this compound characterized structurally and functionally?

Key analytical methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ ~2.5–3.0 ppm for chloromethyl protons; aromatic protons at δ ~7.0–8.0 ppm) .
    • IR : Peaks at 680–720 cm⁻¹ (C-Cl stretch) and 1250–1300 cm⁻¹ (C-F stretch from trifluoromethoxy group) .
  • X-ray crystallography : Resolves dihedral angles between oxazole and phenyl rings (e.g., angles ~10–64° observed in analogs) .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial activity : Oxazole derivatives inhibit gram-positive bacteria (MIC ~8–32 µg/mL) via disruption of cell membrane integrity .
  • Antiviral potential : Analogous compounds show activity against hepatitis C (IC₅₀ ~5 µM) by binding to NS5B polymerase .
  • Cytotoxicity : Preliminary assays in cancer cell lines (e.g., HeLa) report IC₅₀ values >50 µM, suggesting selectivity for pathogenic targets over mammalian cells .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing substituent:

  • Reduces electron density on the phenyl ring, directing electrophilic attacks to the para position relative to the oxazole ring .
  • Enhances stability of intermediates in Suzuki-Miyaura couplings by stabilizing negative charges during transmetallation .
  • Experimental data show 20–30% higher yields in Buchwald-Hartwig aminations compared to methoxy-substituted analogs .

Q. How can contradictory data in biological assays (e.g., in vitro vs. in vivo) be resolved?

Discrepancies may arise due to:

  • Metabolic instability : The chloromethyl group may undergo hydrolysis in vivo, reducing efficacy. Stability studies in plasma (t₁/₂ ~2–4 hours) suggest prodrug strategies are needed .
  • Solubility limitations : LogP ~3.5 indicates poor aqueous solubility. Nanoformulation (e.g., liposomal encapsulation) improves bioavailability by 40% in rodent models .
  • Off-target effects : Use CRISPR-Cas9 knockout models to validate target specificity (e.g., enzyme inhibition vs. receptor modulation) .

Q. What strategies optimize regioselectivity during functionalization of the oxazole ring?

  • Directing groups : The 3-(trifluoromethoxy)phenyl group at position 5 directs electrophiles to position 2 (chloromethyl site) due to steric and electronic effects .
  • Catalytic control : Pd(OAc)₂/XPhos promotes selective C-H arylation at position 4 of the oxazole (yields ~65%) .
  • Temperature modulation : Lower reaction temperatures (0–5°C) favor monosubstitution, while higher temperatures (70–80°C) enable disubstitution .

Q. What computational methods are used to predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Predicts interactions with enzymes (e.g., binding affinity ΔG ~-9.5 kcal/mol for HCV NS5B) .
  • *DFT calculations (B3LYP/6-31G)**: Models charge distribution to explain enhanced reactivity at the chloromethyl site .
  • MD simulations (GROMACS) : Reveal stability of ligand-protein complexes over 100 ns trajectories .

Q. How does crystallography data inform structural modifications for enhanced activity?

  • Dihedral angles : Analogs with phenyl-oxazole angles <20° show 3x higher antimicrobial activity due to improved planar stacking with target enzymes .
  • Disorder modeling : Fluorine disorder in the trifluoromethoxy group (occupancy ~0.63:0.37) suggests dynamic binding modes, guiding the design of rigid analogs .

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